molecular formula C20H24N4O5S B6485909 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea CAS No. 877640-40-9

3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea

Cat. No. B6485909
CAS RN: 877640-40-9
M. Wt: 432.5 g/mol
InChI Key: HYPUKDAVATWNSV-UHFFFAOYSA-N
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Description

The compound “3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is part of many biologically active compounds . The compound also contains a methoxyphenyl group and a sulfamoylphenyl group, which are commonly found in various pharmaceuticals .


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .

Scientific Research Applications

a. Anticancer Properties: 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea may exhibit antiproliferative effects against cancer cells. Researchers could investigate its mechanism of action and evaluate its efficacy in inhibiting tumor growth.

b. Anti-Inflammatory Activity: Given the presence of sulfamoyl and urea moieties, this compound might possess anti-inflammatory properties. Studies could explore its impact on inflammatory pathways and potential therapeutic applications.

c. Enzyme Inhibition: The compound’s unique structure could allow it to interact with specific enzymes. Researchers might investigate its inhibitory effects on enzymes involved in disease processes.

Organic Synthesis

The compound’s 1,2,3-triazole moiety lends itself to diverse synthetic applications:

a. Click Chemistry: Researchers could employ it in click reactions to construct complex molecules efficiently. Click chemistry is valuable for drug discovery and materials synthesis.

b. Retro-Michael Reactions: 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea’s structure suggests it might participate in retro-Michael reactions. Investigating this could yield novel compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with a pyrrolidine ring have biological activity and are used in medicinal chemistry .

properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-29-17-6-4-16(5-7-17)24-13-15(12-19(24)25)23-20(26)22-11-10-14-2-8-18(9-3-14)30(21,27)28/h2-9,15H,10-13H2,1H3,(H2,21,27,28)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPUKDAVATWNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

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